molecular formula C16H22O6 B14330045 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- CAS No. 104199-20-4

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)-

Cat. No.: B14330045
CAS No.: 104199-20-4
M. Wt: 310.34 g/mol
InChI Key: LGJXBLLAGXPSPK-TZCMFKBTSA-N
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Description

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- is a complex organic compound with a unique structure. This compound is part of the naphthaleneacetic acid family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.

    Hydrogenation: The reduction of double bonds in the presence of a catalyst such as palladium or platinum.

    Esterification: The reaction of an acid with an alcohol to form an ester, often using a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is crucial for maintaining consistency in production.

Chemical Reactions Analysis

Types of Reactions

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthaleneacetic Acid: A simpler analog with similar structural features.

    Naphthalene Derivatives: Compounds with modifications to the naphthalene ring system.

Uniqueness

1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

104199-20-4

Molecular Formula

C16H22O6

Molecular Weight

310.34 g/mol

IUPAC Name

2-[(1R,4aR,8S,8aR)-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid

InChI

InChI=1S/C16H22O6/c1-9-4-5-10-12(17)7-13(22-3)15(20)16(10,8-21-2)11(9)6-14(18)19/h4,7,10-11,15,20H,5-6,8H2,1-3H3,(H,18,19)/t10-,11+,15+,16-/m0/s1

InChI Key

LGJXBLLAGXPSPK-TZCMFKBTSA-N

Isomeric SMILES

CC1=CC[C@H]2C(=O)C=C([C@H]([C@@]2([C@@H]1CC(=O)O)COC)O)OC

Canonical SMILES

CC1=CCC2C(=O)C=C(C(C2(C1CC(=O)O)COC)O)OC

Origin of Product

United States

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